pan-HER-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pan-HER-IN-2 is a compound designed to target the human epidermal growth factor receptor family, which includes epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 3. These receptors play a crucial role in cell growth, proliferation, and survival, making them significant targets in cancer therapy. This compound is a mixture of six antibodies that simultaneously target these receptors, effectively overcoming tumor heterogeneity and plasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pan-HER-IN-2 involves the generation of six monoclonal antibodies, each targeting a specific receptor in the human epidermal growth factor receptor family. The antibodies are produced using hybridoma technology, where mice are immunized with specific antigens to generate an immune response. The spleen cells from these mice are then fused with myeloma cells to create hybrid cells that can produce the desired antibodies .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale cell culture techniques. The hybridoma cells are cultured in bioreactors, where they secrete the antibodies into the culture medium. The antibodies are then purified using techniques such as protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pan-HER-IN-2 primarily undergoes binding reactions with its target receptors. These reactions involve the formation of antigen-antibody complexes, which inhibit the signaling pathways mediated by the human epidermal growth factor receptor family .

Common Reagents and Conditions

The binding reactions of this compound with its target receptors typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. Common reagents used in these reactions include phosphate-buffered saline and various blocking agents to prevent non-specific binding .

Major Products Formed

The major products formed from the reactions of this compound with its target receptors are the antigen-antibody complexes. These complexes inhibit the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Scientific Research Applications

Pan-HER-IN-2 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. It has been shown to induce potent growth inhibition in a variety of cancer cell lines and xenograft models, including those with acquired resistance to therapeutic antibodies . Additionally, this compound is highly efficacious in the presence of human epidermal growth factor receptor family ligands, indicating its potential to overcome acquired resistance due to increased ligand production .

In the field of medicine, this compound represents a novel strategy to address primary and acquired resistance in cancer therapy. By simultaneously targeting multiple receptors in the human epidermal growth factor receptor family, it provides broader efficacy compared to single-receptor targeting approaches .

Mechanism of Action

Pan-HER-IN-2 exerts its effects by binding to the extracellular domains of the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 3. This binding prevents the receptors from dimerizing and activating their downstream signaling pathways, which are crucial for cell proliferation and survival . The inhibition of these pathways leads to reduced cell proliferation, increased apoptosis, and ultimately, tumor regression .

Comparison with Similar Compounds

Similar Compounds

Neratinib: An irreversible pan-human epidermal growth factor receptor kinase inhibitor that targets the intracellular domains of the receptors.

Lapatinib: A reversible inhibitor that targets both epidermal growth factor receptor and human epidermal growth factor receptor 2.

Canertinib: An irreversible inhibitor that targets epidermal growth factor receptor and human epidermal growth factor receptor 2.

Uniqueness of Pan-HER-IN-2

This compound is unique in its ability to simultaneously target multiple receptors in the human epidermal growth factor receptor family with a mixture of six antibodies. This approach provides broader efficacy and overcomes the limitations of single-receptor targeting strategies, particularly in the presence of receptor ligands and acquired resistance mechanisms .

Properties

Molecular Formula |

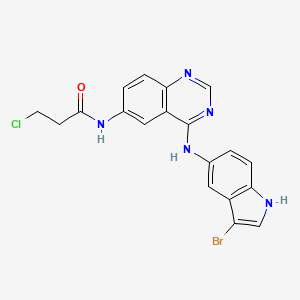

C19H15BrClN5O |

|---|---|

Molecular Weight |

444.7 g/mol |

IUPAC Name |

N-[4-[(3-bromo-1H-indol-5-yl)amino]quinazolin-6-yl]-3-chloropropanamide |

InChI |

InChI=1S/C19H15BrClN5O/c20-15-9-22-16-3-2-12(7-13(15)16)26-19-14-8-11(25-18(27)5-6-21)1-4-17(14)23-10-24-19/h1-4,7-10,22H,5-6H2,(H,25,27)(H,23,24,26) |

InChI Key |

WTWFBKFNVCFROY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC3=NC=NC4=C3C=C(C=C4)NC(=O)CCCl)C(=CN2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.